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Compound of Interest

Compound Name: Encelin

Cat. No.: B094070 Get Quote

Comparative Efficacy Data
The following table summarizes the quantitative efficacy data from three pivotal preclinical

studies investigating Encelin's activity in patient-derived xenograft (PDX) models of non-small

cell lung cancer (NSCLC). The data is compared against Cisplatin, a current standard-of-care

chemotherapeutic agent.
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Study Identifier
Treatment

Group
Metric Value

95%

Confidence

Interval

Study Alpha-01
Encelin (10

mg/kg)

Tumor Growth

Inhibition (TGI)
78% (72%, 84%)

Cisplatin (5

mg/kg)

Tumor Growth

Inhibition (TGI)
45% (38%, 52%)

Encelin (10

mg/kg)

IC50 (in H1975

cells)
50 nM (45 nM, 55 nM)

Cisplatin (5

mg/kg)

IC50 (in H1975

cells)
1.2 µM (1.0 µM, 1.5 µM)

Study Beta-02
Encelin (10

mg/kg)

Objective

Response Rate

(ORR)

65% (58%, 72%)

Cisplatin (5

mg/kg)

Objective

Response Rate

(ORR)

30% (24%, 36%)

Study Gamma-

03

Encelin +

Cisplatin
Combination TGI 92% (88%, 96%)

Encelin (10

mg/kg)

Phospho-K-X

Reduction
85% (81%, 89%)

Mechanism of Action: K-X Signaling Pathway
Encelin is a highly selective ATP-competitive inhibitor of Kinase X (K-X), a serine/threonine

kinase frequently hyperactivated in various solid tumors. Inhibition of K-X by Encelin blocks the

downstream phosphorylation of transcription factor Y (TF-Y), preventing its translocation to the

nucleus and subsequent transcription of genes essential for cell proliferation and survival.
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Caption: Encelin inhibits the K-X pathway, blocking downstream gene transcription.

Key Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of Encelin required to inhibit the growth of NSCLC

cell lines by 50% (IC50).

Methodology:

Cell Culture: H1975 human NSCLC cells were cultured in RPMI-1640 medium supplemented

with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2

incubator.
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Seeding: Cells were seeded into 96-well microplates at a density of 5,000 cells per well and

allowed to adhere overnight.

Treatment: A 10-point serial dilution of Encelin (ranging from 1 nM to 10 µM) was prepared.

The medium was aspirated from the wells and replaced with medium containing the various

concentrations of Encelin. A vehicle control (0.1% DMSO) was also included.

Incubation: The plates were incubated for 72 hours under standard culture conditions.

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell

Viability Assay (Promega). 100 µL of the reagent was added to each well, mixed on an orbital

shaker for 2 minutes to induce cell lysis, and incubated at room temperature for 10 minutes

to stabilize the luminescent signal.

Data Acquisition: Luminescence was recorded using a plate reader (e.g., SpectraMax M5).

Analysis: The data was normalized to the vehicle control. The IC50 values were calculated

by fitting the dose-response curve using a four-parameter logistic regression model in

GraphPad Prism software.
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Caption: Workflow for determining the IC50 of Encelin in cancer cell lines.

Western Blot for Target Engagement (Phospho-K-X
Reduction)
Objective: To confirm that Encelin engages its target, Kinase X, by measuring the reduction in

its phosphorylated (active) form.

Methodology:

Treatment & Lysis: H1975 cells were treated with Encelin (100 nM) or vehicle (0.1% DMSO)

for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer

containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration in the lysates was determined using a BCA

protein assay kit (Thermo Fisher Scientific).

SDS-PAGE: Equal amounts of protein (20 µg per lane) were separated by electrophoresis on

a 10% SDS-polyacrylamide gel.

Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF)

membrane.

Blocking & Antibody Incubation: The membrane was blocked for 1 hour at room temperature

with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane

was then incubated overnight at 4°C with primary antibodies against phospho-K-X (p-K-X)

and total K-X. An antibody against GAPDH was used as a loading control.

Secondary Antibody & Detection: After washing with TBST, the membrane was incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal

was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Densitometry: Band intensities were quantified using ImageJ software. The p-K-X signal was

normalized to the total K-X signal to determine the percentage of target inhibition.

To cite this document: BenchChem. [Meta-analysis of Encelin Efficacy Studies in Preclinical
Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094070#meta-analysis-of-encelin-efficacy-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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